3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
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Overview
Description
3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a pyridine ring linked to a hydrazone and a dihydrotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of pyridine-3-carboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials to achieve consistent yields.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
Uniqueness
3-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of a pyridine ring, hydrazone linkage, and dihydrotriazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c16-8-6-12-15-9(13-8)14-11-5-7-2-1-3-10-4-7/h1-6H,(H2,13,14,15,16)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBKWHRIMIQKZ-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=NN=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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